![molecular formula C18H19BrN2O4 B5762415 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate](/img/structure/B5762415.png)
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate
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Overview
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of the 3-bromophenylamine derivative, followed by its reaction with 3,4-diethoxybenzoic acid under specific conditions to form the desired compound. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to changes in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Double half-Heusler alloys: Compounds with promising thermoelectric properties.
Uniqueness
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-23-15-9-8-13(11-16(15)24-4-2)18(22)25-21-17(20)12-6-5-7-14(19)10-12/h5-11H,3-4H2,1-2H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWROAWJPVWYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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